Versetamide is classified as a chelating agent due to its ability to form stable complexes with metal ions. It is derived from the modification of existing chemical structures to enhance solubility and stability in pharmaceutical applications. The compound's primary use is in the formulation of contrast agents for medical imaging, where it helps improve the efficacy and safety of these agents by stabilizing them in solution.
The synthesis of versetamide involves several steps that optimize yield and purity. While specific patents detail various methods, one common approach includes:
For instance, a notable synthesis process involves the use of acetic anhydride and pyridine as catalysts, where the molar ratio of reactants is carefully controlled to ensure maximum conversion efficiency .
Versetamide has a complex molecular structure characterized by its chelating properties. The chemical formula is typically represented as , indicating a substantial presence of nitrogen and oxygen atoms which contribute to its chelation abilities.
The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
Versetamide participates in several important chemical reactions, primarily involving its chelation properties:
These reactions are critical for ensuring that gadoversetamide remains effective during medical imaging procedures.
The mechanism by which versetamide exerts its effects primarily revolves around its ability to stabilize metal ions through chelation:
Studies have shown that this mechanism significantly improves the pharmacokinetic properties of drugs formulated with versetamide .
Versetamide exhibits several notable physical and chemical properties:
Data from studies indicate that versetamide maintains its structural integrity even under varying conditions, which is essential for its application in drug formulations .
Versetamide's applications span various fields, particularly within pharmaceuticals:
The versatility of versetamide makes it a valuable component in modern pharmaceutical development, addressing challenges associated with drug solubility and stability .
Versetamide is formally named 2-[bis({2-[(carboxymethyl)({[(2-methoxyethyl)carbamoyl]methyl})amino]ethyl})amino]acetic acid according to IUPAC rules [4] [5]. This name reflects its core structural features:
Key Structural Descriptors:
| Descriptor Type | Value | |
|---|---|---|
| SMILES | COCCNC(=O)CN(CCN(CCN(CC(O)=O)CC(=O)NCCOC)CC(O)=O)CC(O)=O | |
| InChI Key | AXFGWXLCWCNPHP-UHFFFAOYSA-N | |
| Molecular Framework | Aliphatic acyclic compound | [4] [6] |
The name adheres to IUPAC principles by:
Versetamide is recognized by multiple aliases and database identifiers:
Table 1: Synonyms and Registry Identifiers
| Identifier Type | Value | |
|---|---|---|
| Common Synonyms | MP-1196; MP 1196; MP1196 | |
| CAS Registry Number | 129009-83-2 | |
| UNII | N78PI4C683 | |
| HMDB ID | HMDB0259796 | |
| Other Chemical Names | 2-Oxa-5,8,11,14-tetraazahexadecan-16-oic acid, 8,11-bis(carboxymethyl)-14-(2-((2-methoxyethyl)amino)-2-oxoethyl)-6-oxo- | [4] [5] [6] |
Versetamide has the molecular formula C₂₀H₃₇N₅O₁₀ [4] [5] [6]. Its weight characteristics include:
Elemental Composition:
| Element | Percentage | Theoretical Mass (g/mol) | |
|---|---|---|---|
| Carbon (C) | 47.33% | 240.30 | |
| Hydrogen (H) | 7.35% | 37.37 | |
| Nitrogen (N) | 13.80% | 70.05 | |
| Oxygen (O) | 31.52% | 159.82 | [5] |
Weight Analysis:
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: